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This guide provides researchers, scientists, and drug development professionals with answers
to common questions and troubleshooting steps for handling missing values in quantitative
proteomics data.

Frequently Asked Questions (FAQS)
Q1: Why are there so many missing values in my mass
spectrometry (MS)-based proteomics data?

Missing values are a common challenge in quantitative proteomics, with some datasets having
over 50% of all abundance values missing.[1] This issue arises from a combination of biological
and technical factors.[2][3]

Primary Causes:

e Low Abundance Peptides: Many missing values occur because the concentration of a
peptide or protein is below the instrument's limit of detection (LOD) or limit of quantification
(LOQ).[4][5] This is a primary driver of missing data.[4]

» Stochastic Sampling in DDA: In Data-Dependent Acquisition (DDA), the mass spectrometer
selects the most intense peptide ions for fragmentation and analysis.[6] Low-abundance
peptides may not be consistently selected across all runs, leading to missing values.
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o Experimental and Analytical Factors: Issues such as inefficient protein digestion, ion
suppression effects, poor chromatography, or errors during data processing can all
contribute to the absence of a measurement.[7][8]

e Random Technical Errors: Random fluctuations in instrument performance or minor sample
handling variations can also lead to sporadic missing data.[4]

Q2: What is the difference between MCAR, MAR, and
MNAR, and why does it matter for my data?

Understanding the mechanism of missingness is crucial for selecting an appropriate handling
strategy.[4][9] Missing values are generally classified into three types.[4][10]

e Missing Completely at Random (MCAR): The missingness is unrelated to the protein's
abundance or any other variable.[4][9] It can be thought of as a random technical glitch.[4]

e Missing at Random (MAR): The probability of a value being missing depends on other
observed data but not on the missing value itself.[4][10] For example, a specific instrument
setting might lead to more missing values for a certain class of proteins, but not because of
their abundance.

e Missing Not at Random (MNAR): The missingness is directly related to the unobserved value
itself.[4][9] This is the most common type in proteomics, where low-abundance proteins are
more likely to be missing because they fall below the detection limit.[4][5] This is also
referred to as "left-censoring”.[4][7]

In practice, proteomics datasets contain a mixture of these types, but MNAR is often the
predominant source.[4] The chosen imputation or filtering strategy should ideally account for
this.[3]

Q3: Should I filter out proteins with missing values or
impute them?

The decision to filter or impute depends on the extent and pattern of the missing data.

o Filtering: It is generally advisable to remove proteins that are sparsely quantified.[11] A
common strategy is to keep only proteins that are quantified in a minimum number of
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replicates within at least one experimental condition (e.g., in 2 out of 3 replicates).[11] This
avoids making comparisons based on insufficient evidence.[11] However, aggressive filtering
risks discarding biologically relevant proteins that may be present in one condition but absent
in another.[12]

e Imputation: Imputation, the process of estimating and filling in missing values, is necessary
when downstream analyses like Principal Component Analysis (PCA) or clustering require a
complete data matrix.[4] It can increase statistical power, but choosing an inappropriate
method can introduce bias and distort the data's true variance.[4][13]

A combination of light filtering followed by careful imputation is a common and effective
workflow.[12]

Q4: Which imputation method is the best for my
proteomics data?

There is no single "best" method for all situations; the optimal choice depends on the
mechanism and percentage of missing values.[9] However, some methods consistently perform
well in benchmark studies.

o Methods for MNAR (Left-Censored) Data: These methods assume values are missing

because they are below the detection limit.

o Left-Censored Specific Methods (e.g., MinDet, MinProb, QRILC): These methods impute
values at the low end of the intensity distribution.[3] For instance, they might replace
missing values with random draws from a normal distribution centered at the lower tail of
the observed data.[14]

e Methods for MAR/MCAR Data: These methods assume missingness is random and use
information from observed values to predict the missing ones.

o Kk-Nearest Neighbors (k-NN): Imputes a missing value using the weighted average of the k
most similar proteins (neighbors) in the dataset.[2][15]

o Random Forest (RF): A powerful machine-learning approach that builds multiple decision
trees to predict missing values based on the observed data.[16][17] It is often reported as
a top-performing method.[9][18]
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o Bayesian Principal Component Analysis (BPCA): Uses a combination of principal
components and Bayesian estimation to model and impute the data.[19]

Studies suggest that methods like Random Forest (RF) and BPCA are often top performers,
though they can be computationally slow. For data with a high prevalence of left-censoring
(MNAR), methods like Quantile Regression Imputation of Left-Censored data (QRILC) are
recommended. Simple single-value replacements like mean imputation are generally
discouraged as they underestimate variance.[4][9]

Troubleshooting Guides

Issue: My downstream analysis (PCA, clustering, t-tests)

Is failing or giving errors.

e Problem: Many standard statistical analyses and visualization tools cannot handle matrices
with missing values (often represented as NA or 0).[4]

e Solution:

o Check for Missing Values: First, confirm the presence and quantity of missing values in
your data matrix after log-transformation. Raw intensity values of O often become NA or -
Inf after this step.[11]

o Apply Filtering: Remove proteins with a very high percentage of missing values across all
samples. A reasonable threshold is to require a protein to be present in at least 70-80% of
replicates in at least one experimental group.[14]

o Impute Remaining Values: After filtering, use an appropriate imputation method on the
remaining missing values to create a complete matrix. This will allow you to proceed with
PCA, clustering, and other analyses.

Issue: A biologically important protein is missing in all
replicates of one condition but present in the other. How
do | handle this?

e Problem: This pattern is highly indicative of an MNAR mechanism, where the protein's
abundance is below the detection limit in one condition. Filtering this protein would mean

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4776766/
https://www.metwarebio.com/missing-value-imputation-proteomics/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10949645/
https://www.metwarebio.com/missing-value-imputation-proteomics/
https://www.r-bloggers.com/2018/08/proteomics-data-analysis-2-3-data-filtering-and-missing-value-imputation/
https://www.reddit.com/r/proteomics/comments/xjiqke/adding_very_small_values_to_missing_values_in/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b570598?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

losing potentially critical biological insight. Simple imputation methods may not be
appropriate.

e Solution:

o Do Not Filter: Avoid filtering out this protein if it has consistent values in at least one

condition.

o Use a Left-Censored Imputation Method: Apply an imputation method designed for MNAR
data, such as MinProb or QRILC. These methods will impute low-abundance values in the
condition where the protein is missing, preserving the large fold-change difference
between the conditions.

o Statistical Testing: After imputation, you can perform statistical tests (e.g., t-test). The large
difference in means between the two groups should still yield a significant result if the
variance within the measured group is not excessively high.

o Qualitative Discussion: Even without statistical significance after imputation, proteins that
are consistently present in one condition and absent in another are strong candidates for
biological follow-up and can be discussed qualitatively.[12]

Data and Protocols
Comparison of Common Imputation Methods

The table below summarizes key characteristics of several widely used imputation methods to
help guide your selection.
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Imputation Underlying
. Best For Pros Cons
Method Assumption
Underestimates
) variance,
Small % of Simple, fast,
) o weakens
Mean/Median MCAR missing data preserves the )
correlations, not
(<5%)[4] mean.[4]
recommended.
[41[]
Uses
) relationships Can be slow;
k-Nearest Datasets with -
) o between sensitive to the
Neighbors (k- MAR / MCAR local similarity ) )
proteins; choice of 'k’
NN) structures. )
generally (neighbors).
performs well.[9]
Complex Highly accurate, Computationally
Random Forest datasets without non-parametric, intensive, can be
MAR / MCAR _ _
(RF) clear linear robust to outliers.  slow for large
relationships. [91[17] datasets.
Robust
Datasets with performance, Can be
BPCA MAR / MCAR global correlation  captures global computationally
structures. data patterns. slow.
[18]
May perform
Specifically poorly if data is
Data where ] o
_ o _ designed for the missing for
QRILC / MinDet/  MNAR (Left- missingness is )
_ primary cause of  reasons other
MinProb Censored) due to low o )
missingness in than low
abundance. )
proteomics.[3] abundance
(MCAR).

Experimental Protocol: Standard Workflow for Handling
Missing Values

© 2025 BenchChem. All rights reserved.

6/12

Tech Support


https://www.metwarebio.com/missing-value-imputation-proteomics/
https://www.metwarebio.com/missing-value-imputation-proteomics/
https://www.metwarebio.com/missing-value-imputation-proteomics/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10949645/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10949645/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10949645/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9264528/
https://www.researchgate.net/publication/348600903_A_comparative_study_of_evaluating_missing_value_imputation_methods_in_label-free_proteomics
https://www.biorxiv.org/content/10.1101/2020.06.29.178335.full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b570598?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

This protocol outlines a typical workflow for processing a protein abundance matrix in an R
environment, from initial filtering to final imputation.

Objective: To generate a complete data matrix suitable for downstream statistical analysis.
Methodology:
o Data Preparation & Normalization:

o Load your protein abundance data into R.

o Log2-transform the intensity values. This helps to stabilize variance and make the data
more closely approximate a normal distribution.[11]

o Perform median normalization to correct for technical variability between samples. This
involves subtracting the median log2 intensity of each sample from all values in that
sample, centering each distribution at zero.[11]

 Filtering based on Validity:
o Remove proteins that are not reliably measured across replicates.

o Arecommended approach is to retain only proteins that have a valid (non-missing) value
in at least n-1 or n-2 replicates in at least one experimental condition, where n is the total
number of replicates per condition.

» Imputation of Remaining Missing Values:

o Choose an imputation method based on the likely nature of the missing data. Given that
proteomics data is often a mix of MNAR and MCAR, a robust method like Random Forest
(missForest R package) is a strong choice.[9] For data dominated by low-abundance
dropouts, a left-censored method like QRILC (imputeLCMD R package) is suitable.

o Apply the chosen imputation function to your filtered data matrix.

e Post-Imputation Quality Control:
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o Visualize the data before and after imputation using density plots or boxplots. The

distribution of the imputed data should appear as a small shoulder on the low-abundance
side of the main distribution.[11]

o Proceed with downstream analyses such as PCA, differential expression analysis, and
clustering on the complete, imputed matrix.

Visualizations
Logical Workflow for Handling Missing Values

The diagram below illustrates a decision-making process for filtering and imputing missing
values in a typical proteomics experiment.
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Caption: A decision workflow for processing proteomics data with missing values.
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Mechanisms of Missingness in Proteomics Data

This diagram illustrates the three primary statistical mechanisms that cause missing values in
guantitative proteomics.

Missing Values (MVs)
in Proteomics Data
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Caption: The three main types of missing values in proteomics data analysis.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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